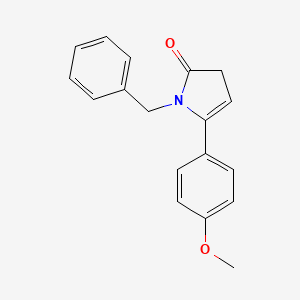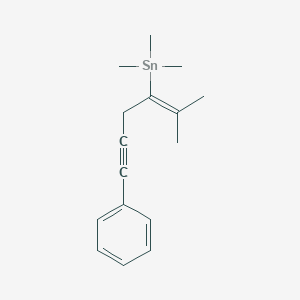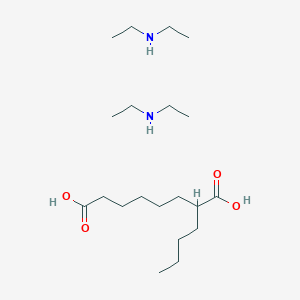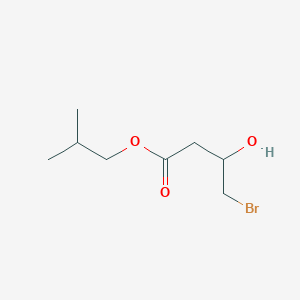![molecular formula C12H15Cl2FN2 B14217673 1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 823803-17-4](/img/structure/B14217673.png)
1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound that features a unique combination of a chloroethyl group, a fluorophenyl group, and an imidazolium ion
準備方法
The synthesis of 1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroethylamine and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction between 2-chloroethylamine and 4-fluorobenzyl chloride is carried out under anhydrous conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Imidazolium Ion: The resulting intermediate is then reacted with imidazole under acidic conditions to form the imidazolium ion.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反応の分析
1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding oxides.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the imidazolium ion and the formation of corresponding alcohols and amines.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, hydrogen peroxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of novel therapeutic agents.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
類似化合物との比較
1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-4-fluorobenzene: This compound lacks the imidazolium ion and has different chemical properties and applications.
2-(4-Fluorophenyl)ethyl Chloride: This compound has a similar structure but lacks the imidazolium ion, leading to different reactivity and applications.
4-Chloro-2-fluorobenzenemethanol: This compound has a hydroxyl group instead of the imidazolium ion, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.
特性
CAS番号 |
823803-17-4 |
|---|---|
分子式 |
C12H15Cl2FN2 |
分子量 |
277.16 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[(4-fluorophenyl)methyl]-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C12H14ClFN2.ClH/c13-5-6-15-7-8-16(10-15)9-11-1-3-12(14)4-2-11;/h1-4,7-8H,5-6,9-10H2;1H |
InChIキー |
YXVNROUFZBKWNC-UHFFFAOYSA-N |
正規SMILES |
C1[NH+](C=CN1CC2=CC=C(C=C2)F)CCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)




![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
